Cas no 2229241-27-2 (1-(methanesulfonylmethyl)cyclopentan-1-amine)

1-(methanesulfonylmethyl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(methanesulfonylmethyl)cyclopentan-1-amine
- Cyclopentanamine, 1-[(methylsulfonyl)methyl]-
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- インチ: 1S/C7H15NO2S/c1-11(9,10)6-7(8)4-2-3-5-7/h2-6,8H2,1H3
- InChIKey: WLQLULGFGBGROQ-UHFFFAOYSA-N
- ほほえんだ: C1(CS(C)(=O)=O)(N)CCCC1
じっけんとくせい
- 密度みつど: 1.156±0.06 g/cm3(Predicted)
- ふってん: 336.5±15.0 °C(Predicted)
- 酸性度係数(pKa): 7.29±0.20(Predicted)
1-(methanesulfonylmethyl)cyclopentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1990364-5.0g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1990364-0.05g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1990364-10.0g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1990364-2.5g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1990364-5g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1990364-1g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1990364-0.1g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1990364-0.5g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1990364-1.0g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1990364-0.25g |
1-(methanesulfonylmethyl)cyclopentan-1-amine |
2229241-27-2 | 0.25g |
$972.0 | 2023-09-16 |
1-(methanesulfonylmethyl)cyclopentan-1-amine 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
1-(methanesulfonylmethyl)cyclopentan-1-amineに関する追加情報
Introduction to 1-(methanesulfonylmethyl)cyclopentan-1-amine (CAS No: 2229241-27-2)
1-(methanesulfonylmethyl)cyclopentan-1-amine, identified by the Chemical Abstracts Service Number (CAS No) 2229241-27-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amine derivatives, featuring a cyclopentan ring substituted with a methanesulfonylmethyl group at the 1-position. The unique structural motif of this molecule positions it as a versatile intermediate in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory pathways.
The methanesulfonylmethyl moiety in the molecular structure of 1-(methanesulfonylmethyl)cyclopentan-1-amine contributes to its distinct chemical properties, including enhanced solubility in polar solvents and reactivity in nucleophilic substitution reactions. These characteristics make it a valuable building block for constructing more complex pharmacophores. In recent years, there has been growing interest in exploring the potential of such derivatives as modulators of enzyme activity and receptor binding interactions.
One of the most compelling aspects of 1-(methanesulfonylmethyl)cyclopentan-1-amine is its utility in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with potential applications in treating conditions such as chronic pain, neurodegenerative disorders, and autoimmune diseases. The cyclopentan ring itself is known for its stability and ability to mimic natural amino acid structures, which can enhance binding affinity to biological targets. Furthermore, the presence of the methanesulfonylmethyl group provides a site for further functionalization, allowing chemists to tailor properties such as metabolic stability and pharmacokinetic profiles.
Recent studies have highlighted the compound's role in inhibiting specific enzymes implicated in inflammation and pain signaling. For instance, derivatives of 1-(methanesulfonylmethyl)cyclopentan-1-amine have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis—a process central to inflammatory responses. Preliminary findings suggest that certain analogs exhibit selective COX inhibition without significant gastrointestinal side effects, a major concern with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The synthesis of 1-(methanesulfonylmethyl)cyclopentan-1-amine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include cyclopropanation followed by ring-opening reactions to introduce the amine functionality, followed by sulfonylation at the desired position. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more readily available for research purposes. The ability to produce high-purity batches is crucial for downstream applications, particularly in preclinical and clinical trials.
In addition to its pharmacological potential, 1-(methanesulfonylmethyl)cyclopentan-1-amine has shown promise as a tool compound in biochemical research. Its well-defined structure allows researchers to use it as a reference standard or intermediate in developing new synthetic methodologies. For example, it has been employed in cross-coupling reactions where the methanesulfonylmethyl group serves as a handle for introducing additional substituents through palladium-catalyzed transformations.
The compound's behavior in biological systems has also been extensively studied. Pharmacokinetic analyses indicate that 1-(methanesulfonylmethyl)cyclopentan-1-amine exhibits moderate oral bioavailability and rapid distribution throughout the body upon administration. These properties are advantageous for drug development, as they suggest potential for systemic therapeutic effects with appropriate dosing regimens. Additionally, metabolic studies have revealed that the methanesulfonylmethyl group is susceptible to enzymatic hydrolysis, which could influence the compound's half-life and clearance pathways.
From a regulatory perspective, 1-(methanesulfonylmethyl)cyclopentan-1-amine (CAS No: 2229241-27-2) is subject to standard guidelines governing chemical substances used in pharmaceutical research. Manufacturers must ensure compliance with Good Manufacturing Practices (GMP) and adhere to safety protocols during handling and storage. While not classified as a hazardous material under current regulations, proper precautions should still be taken due to its potential reactivity and toxicity profile.
The future direction of research involving 1-(methanesulfonylmethyl)cyclopentan-1-amine appears promising. Ongoing studies are focused on optimizing synthetic routes to improve yield and reduce costs, as well as exploring novel derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to new therapeutic breakthroughs.
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